2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylpropanoicacid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group, a methylamino group, and a cyclopropylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: This compound shares the BOC protecting group and methylamino functionality but differs in the aromatic ring structure.
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Similar in having a BOC group and methylamino functionality, but with different substituents and overall structure.
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-cyclopropylpropanoic acid is unique due to its cyclopropylpropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13(5)12(4,9(14)15)8-6-7-8/h8H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
VROWZZASYUMSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C1CC1)C(=O)O |
Origin of Product |
United States |
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